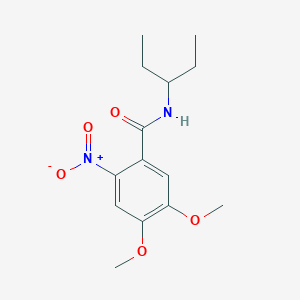![molecular formula C16H19NO3S B5805771 [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as MPQTA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood. However, it has been proposed that the compound acts by modulating various signaling pathways in cells. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. It has also been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. It has also been found to exhibit a range of biological activities, which makes it a versatile tool for studying various cellular processes. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively tested for its toxicity, which could limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret the results of certain experiments.
将来の方向性
There are several future directions for research on [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid. One area of research could be to further elucidate the mechanism of action of the compound. This could involve studying the effects of this compound on various signaling pathways and gene expression. Another area of research could be to study the toxicity of this compound in more detail. This could involve conducting animal studies to determine the maximum tolerated dose of the compound. In addition, further studies could be conducted to investigate the potential applications of this compound in various disease models.
合成法
The synthesis of [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been reported in the literature. The compound is synthesized by reacting 6-methoxy-2-methyl-3-propylquinoline-4-thiol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The product is obtained in good yields and can be purified by recrystallization.
科学的研究の応用
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities such as anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
特性
IUPAC Name |
2-(6-methoxy-2-methyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-5-12-10(2)17-14-7-6-11(20-3)8-13(14)16(12)21-9-15(18)19/h6-8H,4-5,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPCVGNHNLGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)